An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenyl)pyridine
An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenyl)pyridine
Introduction and Compound Overview
4-(2-Bromophenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted phenylpyridine, it serves as a crucial building block, or scaffold, in the synthesis of more complex molecules. Its structural motif is prevalent in ligands for transition-metal catalysis, functional organic materials, and, most notably, as a core component in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the pyridine ring offers a site for hydrogen bonding and coordination to biological targets.
A thorough understanding of the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective use in any research or development setting. Accurate data on properties such as melting point, boiling point, and solubility directly informs decisions regarding reaction conditions, purification strategies, formulation, and storage. This guide provides a consolidated overview of these key physical characteristics and outlines the rigorous experimental methodologies required to validate them in a laboratory setting.
Compound Identification and Core Physical Properties
The foundational step in working with any chemical is to confirm its identity and basic physical constants. These data points serve as the primary criteria for quality control and batch-to-batch consistency.
Table 1: Core Physical and Chemical Identifiers for 4-(2-Bromophenyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 101681-34-9 | [1][2] |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.09 g/mol | [1] |
| Physical Form | White to orange or green powder/crystal | [1][2] |
| Melting Point | 62.0 to 66.0 °C | [1][2] |
| Boiling Point | 89 °C at 0.03 mmHg | [1][2] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.44 ± 0.10 | [1] |
The melting point range of 62.0 to 66.0 °C is characteristic for a solid organic compound of this molecular weight and serves as a reliable indicator of purity.[1][2] A sharp melting range (≤ 1 °C) within this window is indicative of high purity, whereas a broadened range and depressed melting point suggest the presence of impurities. The reported boiling point is measured under significant vacuum, a common practice for high molecular weight organic compounds that would otherwise decompose at their atmospheric boiling point.
Solubility Profile: A Practical Assessment
While extensive quantitative solubility data for 4-(2-Bromophenyl)pyridine is not widely published, its molecular structure—a combination of a polar pyridine ring and a nonpolar bromophenyl ring—allows for an expert assessment of its likely solubility characteristics. Bipyridines are generally soluble in common organic solvents.[3]
Table 2: Expected Solubility of 4-(2-Bromophenyl)pyridine
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | The compound's aromatic and halogenated nature aligns well with the polarity and dispersion forces of these solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents are effective at solvating a wide range of organic molecules, including polar heterocycles. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble to Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, promoting solubility. |
| Aromatic | Toluene, Benzene | Soluble | The biaryl structure favors solubility in aromatic solvents through π-π stacking interactions. |
| Non-Polar | Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The polarity of the pyridine ring limits solubility in highly non-polar aliphatic solvents. |
| Polar Protic | Water | Sparingly Soluble / Insoluble | Despite the nitrogen atom, the large hydrophobic surface area of the two aromatic rings significantly limits aqueous solubility.[3] |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
For applications requiring precise solubility values, such as in drug formulation or process chemistry, the "gold standard" shake-flask method should be employed.
Causality: This protocol is designed to achieve thermodynamic equilibrium between the undissolved solid and the solvent, ensuring the measured concentration represents the true saturation solubility.
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Preparation of Saturated Solution:
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Add an excess amount of 4-(2-Bromophenyl)pyridine to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial. The key is to have a visible amount of undissolved solid at the end of the experiment.
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Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C) to ensure isothermal conditions.
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Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.
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Sample Separation and Analysis:
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Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
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Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.
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Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument.
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Determine the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer with a prepared calibration curve.
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Calculation:
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Calculate the original concentration in the saturated solution by applying the dilution factor.
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Express the final solubility in standard units such as mg/mL or mol/L.
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Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For 4-(2-Bromophenyl)pyridine, the presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a key diagnostic feature.
Table 3: Predicted Mass-to-Charge Ratios (m/z)
| Adduct / Fragment | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M]⁺ | [C₁₁H₈BrN]⁺ | 232.98 | 234.98 |
| [M+H]⁺ | [C₁₁H₉BrN]⁺ | 233.99 | 235.99 |
| [M+Na]⁺ | [C₁₁H₈BrNNa]⁺ | 255.97 | 257.97 |
Data is predicted and sourced from PubChemLite.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This protocol uses gas chromatography to separate the analyte from any volatile impurities before it enters the mass spectrometer, providing both purity information (from the chromatogram) and structural confirmation (from the mass spectrum).
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
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Instrument Setup:
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GC: Use a standard capillary column suitable for aromatic compounds (e.g., HP-5ms).
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Inlet: Set to a temperature of ~250-280 °C to ensure rapid volatilization. Use splitless injection for maximum sensitivity.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~300 °C.
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MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 600.
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Data Acquisition and Analysis:
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Inject a small volume (1 µL) of the sample solution.
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Analyze the resulting total ion chromatogram (TIC) to assess purity.
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Analyze the mass spectrum of the main peak, looking for the molecular ion (M⁺) peak and the characteristic M+2 isotopic pattern confirming the presence of one bromine atom.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule.
Expected ¹H NMR Signals: The spectrum should display signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring are expected to be deshielded, appearing at higher chemical shifts, particularly the protons ortho to the nitrogen. The four protons on the bromophenyl ring will exhibit complex splitting patterns due to their coupling with each other.
Expected ¹³C NMR Signals: The spectrum should show 11 distinct signals for the 11 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 110-160 ppm. The carbon atom directly attached to the bromine (C-Br) will be shifted, and its signal may be less intense.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Causality: This protocol ensures the sample is correctly prepared in a deuterated solvent to avoid overwhelming the spectrum with solvent signals and uses standard acquisition parameters to generate high-quality, interpretable data.
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Sample Preparation: Dissolve 5-10 mg of 4-(2-Bromophenyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
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Spectrometer Setup:
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Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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¹H NMR Acquisition:
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Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and reference the spectrum to TMS.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
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A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experiment time will be necessary to achieve a good signal-to-noise ratio.
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Process the data similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (Pyridine and Phenyl) |
| 1200 - 1000 | C-H In-plane Bending | Aromatic C-H |
| 850 - 700 | C-H Out-of-plane Bending | Aromatic Substitution Pattern |
| 600 - 500 | C-Br Stretch | Aryl Halide |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, making it a rapid and reliable technique for analyzing solid powders.
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Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
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Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).
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Sample Analysis:
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Place a small amount of the 4-(2-Bromophenyl)pyridine powder directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Figure 1: Workflow for Melting Point Determination.

